molecular formula C11H10ClN3O B1480916 1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098147-42-1

1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480916
CAS No.: 2098147-42-1
M. Wt: 235.67 g/mol
InChI Key: FDWUXPZSBIBJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole (CAS: 2098147-42-1) is a heterocyclic compound with the molecular formula C₁₁H₁₀ClN₃O and a molecular weight of 235.67 g/mol . Its structure features a 1H-imidazo[1,2-b]pyrazole core substituted with a 2-chloroethyl group at position 1 and a furan-2-yl group at position 4. This compound is primarily used in research as a synthetic intermediate, with a purity of ≥95% . Limited physicochemical data (e.g., melting point, logD) are publicly available, but its structural features suggest moderate polarity due to the furan oxygen and chloroethyl substituent.

Properties

IUPAC Name

1-(2-chloroethyl)-6-(furan-2-yl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-3-4-14-5-6-15-11(14)8-9(13-15)10-2-1-7-16-10/h1-2,5-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWUXPZSBIBJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C=CN(C3=C2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound typically involves:

  • Construction of the imidazo[1,2-b]pyrazole core.
  • Introduction of the furan-2-yl substituent at the 6-position.
  • Alkylation with a 2-chloroethyl group at the nitrogen (1-position).

These steps require careful control of reaction conditions to ensure regioselectivity and functional group tolerance.

Formation of the Imidazo[1,2-b]pyrazole Core

The imidazo[1,2-b]pyrazole nucleus is commonly synthesized via cyclocondensation reactions involving amino-pyrazole derivatives and aldehydes or haloaldehydes.

Reported Method:

  • Starting with 3-amino-pyrazole or related pyrazole derivatives.
  • Reacting with 40% aqueous chloroacetaldehyde in ethyl acetate.
  • Stirring at elevated temperatures (85–95 °C) for 2 hours.
  • The reaction proceeds via nucleophilic attack of the amino group on the aldehyde, followed by cyclization to form the imidazo ring fused to pyrazole.

This method yields intermediates such as 3-bromo-imidazo[1,2-b]pyrazine analogs with high purity (~99%) and good yields (~89%) after recrystallization.

Step Reagents Conditions Yield (%) Notes
1 3-amino-pyrazole + chloroacetaldehyde Ethyl acetate, 85 °C, 2 h ~89 Formation of imidazo[1,2-b]pyrazole core
2 N-bromosuccinimide (for bromination) 95 °C, 2 h - Optional bromination step

Alkylation with 2-Chloroethyl Group

The 2-chloroethyl substituent is introduced typically by alkylation of the nitrogen atom on the imidazo[1,2-b]pyrazole ring.

Typical procedure:

  • React imidazo[1,2-b]pyrazole core with 2-chloroethyl halides (e.g., 2-chloroethyl chloride or bromide).
  • Use of base such as triethylamine to deprotonate the nitrogen.
  • Reaction in ethyl acetate or dichloromethane at low to room temperature (0–25 °C) for 2 hours.
  • Work-up involves aqueous quenching, extraction, and recrystallization.

This method provides high yields (up to 95%) and good selectivity for N-alkylation.

Step Reagents Conditions Yield (%) Notes
Alkylation Imidazo[1,2-b]pyrazole + 2-chloroethyl chloride + triethylamine Ethyl acetate or dichloromethane, 0–25 °C, 2 h 87–95 High yield, selective N-alkylation

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Yield Range Key Points
1 Imidazo ring formation 3-amino-pyrazole + chloroacetaldehyde, 85 °C, 2 h ~89% Cyclocondensation forming core
2 Pyrazole ring synthesis 1,3-diketone (furan-substituted) + hydrazine 70–95% Polysubstituted pyrazole formation
3 N-alkylation 2-chloroethyl chloride + triethylamine, 0–25 °C 87–95% Selective alkylation on N-1

Research Findings and Optimization Notes

  • Solvent choice: Aprotic dipolar solvents such as DMF or ethyl acetate improve yields in cyclocondensation steps compared to protic solvents.
  • Catalysis: Nano-ZnO and copper triflate catalysts have been reported to enhance pyrazole formation efficiency and selectivity.
  • Temperature control: Mild heating (around 85–95 °C) is optimal for imidazo ring closure; lower temperatures favor selective alkylation without side reactions.
  • Purification: Recrystallization from ethyl acetate/n-hexane mixtures yields high purity products (>99% by HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloroethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-Chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole is being explored as a scaffold for the development of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity against various targets.

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. The chloroethyl group is known to participate in alkylation reactions, which can disrupt DNA synthesis in rapidly dividing cells.
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, with efficacy against certain bacterial strains. The furan moiety may play a role in enhancing membrane permeability, facilitating the compound's entry into bacterial cells.

Materials Science

The unique electronic properties of this compound make it a candidate for developing advanced materials.

  • Organic Electronics : Its ability to form thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The furan ring contributes to the compound's electron-donating properties, which are beneficial in electronic applications.

Biological Studies

This compound serves as a valuable tool in biological research for studying interactions with macromolecules.

  • Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. Understanding these interactions can lead to insights into drug design and development.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results showed promising antibacterial activity, particularly against Gram-positive bacteria. Further exploration could lead to the development of new antibiotics based on this scaffold.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and imidazo[1,2-b]pyrazole moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The 1H-imidazo[1,2-b]pyrazole scaffold has been explored as a non-classical isostere of indole, offering enhanced aqueous solubility and tunable lipophilicity . Below is a comparative analysis of key analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) logD<sup>a</sup> Aqueous Solubility<sup>b</sup> pKa<sup>c</sup> Key Reference
Target Compound 1-(2-Chloroethyl), 6-(furan-2-yl) C₁₁H₁₀ClN₃O 235.67 N/A N/A N/A
Pruvanserin Isostere (Indole Replacement) 6-Aryl, 1-(piperazine derivative) C₁₈H₂₁N₅O 331.40 1.2 >2-fold increase vs. indole 7.3 (core NH)
1-(2-Chloroethyl)-6-cyclopropyl 6-Cyclopropyl C₁₀H₁₂ClN₃ 209.68 N/A N/A N/A
6-(Thiophen-2-yl)-1-ethyl 6-(Thiophen-2-yl), 1-ethyl C₁₁H₁₂N₄S 232.30 N/A N/A N/A
Ethyl 6-methylsulfanyl-2-phenyl 6-MeS, 2-Ph, 7-COOEt C₁₆H₁₆N₃O₂S 314.38 N/A Moderate N/A

<sup>a</sup> logD (lipophilicity); <sup>b</sup> Relative to indole-based counterparts; <sup>c</sup> Measured for core functional groups.

Key Observations:

Solubility and Lipophilicity :

  • The 1H-imidazo[1,2-b]pyrazole core significantly reduces logD compared to indole, enhancing solubility. For example, the pruvanserin isostere exhibits a logD of 1.2 versus indole’s ~2.5, translating to >2-fold solubility improvement .
  • The furan-2-yl group in the target compound introduces polarity, likely lowering logD compared to cyclopropyl or thiophen-2-yl analogues (e.g., 6-cyclopropyl derivative in ).

Electronic Effects :

  • The pKa of the core NH in 1H-imidazo[1,2-b]pyrazoles (~7.3) is lower than indole NH (~9.5), influencing protonation states and receptor interactions under physiological conditions .

Synthetic Flexibility :

  • Functionalization via Br/Mg-exchange and cross-coupling enables diverse substituents (e.g., allylation, arylation) at positions 6 and 7 . The 2-chloroethyl group in the target compound may serve as a reactive site for further derivatization.

Biological Activity

1-(2-Chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound notable for its unique structural features, which include an imidazo[1,2-b]pyrazole core and a furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

  • IUPAC Name : 1-(2-chloroethyl)-6-(furan-2-yl)imidazo[1,2-b]pyrazole
  • Molecular Formula : C11H10ClN3O
  • Molecular Weight : Approximately 233.67 g/mol

The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of imidazo[1,2-b]pyrazoles exhibit significant cytotoxicity against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMCF73.79Induces apoptosis
SF-26812.50Disrupts cell cycle
NCI-H46042.30Inhibits proliferation

These findings suggest that the compound may function by inducing apoptosis and disrupting the cell cycle in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise in antimicrobial applications. The chloroethyl group is believed to enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against various pathogens.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. The presence of the chloroethyl group allows for interactions with thiol groups in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways.

Interaction with Biological Targets

The compound's mechanism involves:

  • Covalent Bond Formation : The chloroethyl moiety can react with nucleophiles in proteins.
  • Non-Covalent Interactions : The furan and imidazo[1,2-b]pyrazole rings can engage in hydrogen bonding and π-π stacking with macromolecules.

Study on Anticancer Activity

In a study conducted by Wei et al., the compound was tested against A549 lung cancer cells. The results indicated that it effectively inhibited cell growth with an IC50 value of 26 µM. This study emphasizes the potential of imidazo[1,2-b]pyrazoles as therapeutic agents in oncology .

Comparative Analysis with Similar Compounds

Comparative studies have shown that while similar compounds like 1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole exhibit some biological activity, the unique combination of the furan ring and chloroethyl group in this compound enhances its reactivity and biological profile .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole?

  • Methodology :

  • Core Formation : Construct the imidazo[1,2-b]pyrazole scaffold via cyclization reactions. For example, use α-tosyloxyacetophenones in cyclocondensation with 5-amino-4-cyano-pyrazole precursors to achieve regioselective ring closure .
  • Functionalization : Introduce the 2-chloroethyl and furan-2-yl groups via regioselective metalation (e.g., TMPMgCl·LiCl for C-H activation) or cross-coupling reactions (e.g., Negishi coupling) after bromination at specific positions .
  • Purification : Utilize flash chromatography or preparative HPLC to isolate intermediates and final products .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR/FTIR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from the fused heterocycle and substituents .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., ESI-TOF) and fragmentation patterns .
  • X-ray Diffraction : Determine crystal structure to validate regiochemistry and hydrogen-bonding interactions (e.g., CCDC deposition for public access) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., serotonin 5-HT2A) based on indole-isostere scaffolds .
  • QSAR Models : Corrogate substituent effects (e.g., furan’s π-π stacking vs. chloroethyl’s lipophilicity) with activity data from analogues .
    • Data Interpretation : Compare predicted binding affinities with experimental IC50 values to refine models .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Assay Standardization : Control variables (e.g., cell line viability, ATP levels) in enzyme inhibition assays .
  • Metabolic Stability Testing : Use cytochrome P450 assays to assess if discrepancies arise from compound degradation .
  • Structural Analogues : Synthesize derivatives (e.g., replacing furan with thiophene) to isolate substituent-specific effects .

Q. How do substituents influence solubility and logD for improved bioavailability?

  • Methodology :

  • logD Measurement : Use shake-flask or HPLC methods at physiological pH (7.4) to quantify partition coefficients .
  • Solubility Testing : Perform equilibrium solubility assays in PBS or simulated gastric fluid .
    • Example Data :
PropertyValue (Compound)Pruvanserin (Indole Analogue)
logD (pH 7.4) 1.82.5
Aqueous Solubility 12 mM3 mM
pKa (NH) 7.36.4 (piperazine amine)

Data adapted from indole-to-imidazo[1,2-b]pyrazole isostere studies .

Q. What experimental designs optimize regioselectivity in scaffold functionalization?

  • Methodology :

  • Protecting Groups : Use SEM (2-(trimethylsilyl)ethoxymethyl) to block reactive NH sites during bromination or metalation .
  • Metalation Selectivity : Apply TMP-zinc bases for C2/C3 functionalization, avoiding pyrazole ring fragmentation .
  • Trapping Electrophiles : Prioritize aldehydes or cyanogen bromide to stabilize intermediates .

Key Research Considerations

  • Data Reproducibility : Share crystallographic data (CCDC codes) and spectral raw files in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.